![molecular formula C20H16F3N3O3S B2598672 N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide CAS No. 958709-07-4](/img/structure/B2598672.png)
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide
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Description
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H16F3N3O3S and its molecular weight is 435.42. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
This compound is part of a broader class of chemicals that have been synthesized and characterized for various properties. For example, studies have described the synthesis of related compounds, focusing on their structural establishment through elemental analysis and spectral data such as IR, MS, 1H-NMR, and 13C-NMR. These synthesized compounds have been evaluated for their potential applications in fields such as cytotoxicity against cancer cells, antiviral activities, and as inhibitors in various biochemical processes (Hassan, Hafez, & Osman, 2014); (Hebishy, Salama, & Elgemeie, 2020).
Biological Activities
Cytotoxicity Against Cancer Cells
Some derivatives have been screened for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing the potential of these compounds in cancer research (Hassan, Hafez, & Osman, 2014).
Anti-Influenza Virus Activity
Certain benzamide-based 5-aminopyrazoles and their fused heterocycles have shown significant antiviral activities against the bird flu influenza (H5N1), indicating their potential in developing antiviral therapies (Hebishy, Salama, & Elgemeie, 2020).
Phosphodiesterase Type 4 Inhibitors
Another study evaluated the pyrazolo[1,5-a]-1,3,5-triazine ring system as a bioisostere for adenine derivatives, discovering compounds with potent phosphodiesterase type 4 inhibitory activity. This suggests the therapeutic potential of these compounds in diseases involving cyclic nucleotide phosphodiesterase type 4 (Raboisson et al., 2003).
Antioxidant Applications
Some derivatives have been evaluated as antioxidant additives for lubricating oils, highlighting the versatility of these compounds beyond pharmaceutical applications and into industrial uses (Amer, Hassan, Moawad, & Shaker, 2011).
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O3S/c1-29-13-8-6-12(7-9-13)26-18(15-10-30(28)11-17(15)25-26)24-19(27)14-4-2-3-5-16(14)20(21,22)23/h2-9H,10-11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLJYMOUAYVEJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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